3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-2-7-14-15(10-11)24-17(19-14)20-16(21)8-9-25(22,23)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQLEHWITVWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic compound characterized by its unique structural features, including a sulfonamide functional group and a benzothiazole moiety. These characteristics suggest potential biological activities that merit investigation, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H15FN2O3S, with a molecular weight of approximately 410.5 g/mol. The compound's structure includes:
- Sulfonamide Group : Known for its ability to inhibit enzymes.
- Benzothiazole Moiety : Often associated with antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is particularly noted for its enzyme inhibition capabilities, which can affect physiological processes such as:
- Inhibition of Carbonic Anhydrases : Important for maintaining acid-base balance in the body.
- Modulation of Protease Activity : Involved in various biochemical pathways.
Biological Activity Studies
Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities. The following table summarizes key findings from relevant research:
Case Studies
- Enzyme Interaction Studies : Research involving surface plasmon resonance (SPR) has been employed to assess the binding affinity of this compound to target enzymes. Results indicated a strong binding affinity, suggesting potential as a therapeutic agent.
- Anticancer Research : In a series of experiments, this compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Synthetic Routes
The synthesis of this compound involves several key steps:
- Preparation of Benzothiazole Intermediate : This step typically involves cyclization reactions.
- Introduction of Sulfonyl Group : Achieved through nucleophilic substitution reactions.
- Formation of Propanamide Backbone : Final coupling reactions yield the desired product.
Conclusions
The compound this compound exhibits promising biological activities, particularly as an enzyme inhibitor and potential anticancer agent. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzothiazole and sulfonamide derivatives. Key comparisons include:
Key Structural Insights :
- Benzothiazole vs.
- Sulfonyl vs. Ureido/Thioacetamide Groups : The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to ureido or thioacetamide substituents in analogues (e.g., compound 4j in ).
- Fluorine vs. Methoxy Substituents : The 4-fluorophenyl group in the target compound likely offers better metabolic stability than the 4-methoxyphenyl group in compound 11 , as methoxy groups are prone to oxidative demethylation.
Pharmacological and Physicochemical Properties
- LogP and Solubility: The sulfonyl group in the target compound likely reduces logP (increased hydrophilicity) compared to non-sulfonylated analogues like compound 11 .
- Enzyme Inhibition : The target compound’s sulfonyl group may mimic natural substrates in enzymes (e.g., kinases or proteases), similar to GLUT4 inhibitors described in .
Challenges and Limitations
- Synthetic Complexity : The sulfonylation step in the target compound’s synthesis may require stringent conditions compared to simpler acylations in analogues .
- Biological Data Gaps : Unlike compound 31 (explicitly tested for KPNB1 inhibition ), the target compound lacks direct experimental validation, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
